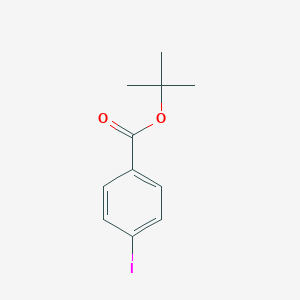

Tert-butyl 4-iodobenzoate

Übersicht

Beschreibung

Tert-butyl 4-iodobenzoate: is an organic compound with the molecular formula C11H13IO2 . It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is often used as an intermediate in organic synthesis due to its reactivity and stability.

Wirkmechanismus

Target of Action

Tert-butyl 4-iodobenzoate is a chemical compound with the molecular formula C11H13IO2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been used in the synthesis of new alkenyl iodobenzoate derivatives via the kharasch-sosnovsky reaction . This reaction involves the interaction of this compound with alkenes in the presence of copper salts .

Biochemical Pathways

It’s known that the compound is involved in the Kharasch-Sosnovsky reaction, which is a type of allylic oxidation . The downstream effects of this reaction on other biochemical pathways require further investigation.

Result of Action

It’s known that the compound can participate in chemical reactions to form new derivatives

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . These conditions help maintain the stability of the compound and may influence its efficacy during reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method to prepare tert-butyl 4-iodobenzoate is through the esterification of 4-iodobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, this compound can be synthesized using similar esterification techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Tert-butyl 4-iodobenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of this compound can lead to the formation of tert-butyl 4-aminobenzoate or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Formation of tert-butyl 4-substituted benzoates.

Oxidation: Formation of oxidized benzoic acid derivatives.

Reduction: Formation of tert-butyl 4-aminobenzoate or other reduced benzoates.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Building Block: Tert-butyl 4-iodobenzoate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound is used in the development of new drugs due to its ability to undergo various chemical transformations, allowing for the creation of diverse molecular structures.

Industry:

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 4-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine.

Tert-butyl 4-chlorobenzoate: Contains a chlorine atom in place of iodine.

Tert-butyl 4-bromobenzoate: Bromine atom replaces the iodine atom.

Uniqueness:

Reactivity: The iodine atom in tert-butyl 4-iodobenzoate makes it more reactive in nucleophilic substitution reactions compared to its fluorine, chlorine, and bromine counterparts.

Applications: Its unique reactivity profile allows for specific applications in organic synthesis that may not be achievable with other halogenated benzoates.

Biologische Aktivität

Tert-butyl 4-iodobenzoate is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential implications in pharmacology, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and an iodine atom attached to a benzoate moiety. Its molecular formula is with a molecular weight of approximately 294.14 g/mol. The compound's structure allows it to participate in various chemical reactions, particularly nucleophilic substitution, making it a versatile precursor for synthesizing other biologically active compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Cytochrome P450 Inhibition : Notably, it has been identified as an inhibitor of the enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition suggests potential interactions with other drugs metabolized by this pathway, highlighting its significance in pharmacokinetics .

- Nucleophilic Substitution : The iodine atom in the compound can be substituted with various nucleophiles, allowing for the introduction of diverse functional groups at the para position of the benzene ring. This property is essential for creating structurally diverse molecules that may exhibit different biological activities .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This activity is particularly relevant in the context of increasing antibiotic resistance .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | Data pending |

| This compound | Bacteroides fragilis | Data pending |

Cytotoxicity and Selectivity

Studies assessing the cytotoxic effects of this compound on human cell lines have indicated moderate toxicity levels. The selectivity index is crucial for evaluating its potential as a therapeutic agent, as compounds with high selectivity indices are preferred due to their reduced toxicity to normal cells .

Case Studies and Research Findings

- Study on Drug Interactions : A study highlighted the role of this compound as a CYP1A2 inhibitor, emphasizing its potential impact on drug-drug interactions. The research involved assessing various substrates and inhibitors, demonstrating how this compound could alter metabolic pathways in vivo .

- Antimicrobial Efficacy : In vitro studies have been conducted to evaluate the antimicrobial activity of this compound against Mycobacterium tuberculosis and other resistant strains. These studies aim to establish its MIC values and compare them with existing antibiotics .

Future Directions

Further research is warranted to fully elucidate the biological profile of this compound. Areas for exploration include:

- Mechanistic Studies : Investigating how this compound interacts at the molecular level with various biological targets.

- Therapeutic Applications : Evaluating its potential use as a therapeutic agent, particularly in treating infections caused by resistant bacteria.

- Synthesis of Derivatives : Exploring derivatives of this compound to enhance its biological activity or reduce toxicity.

Eigenschaften

IUPAC Name |

tert-butyl 4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHNHUWOOFETNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456345 | |

| Record name | Tert-butyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120363-13-5 | |

| Record name | Tert-butyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of tert-butyl 4-iodobenzoate in the synthesis of LY288601?

A: this compound serves as a crucial starting material in the synthesis of LY288601 []. The synthesis, as described in the research paper, involves an eight-step process. The presence of iodine in this compound is likely strategic, potentially allowing for future functional group transformations through reactions like metal-catalyzed coupling reactions. This highlights the importance of this compound as a building block for the complex structure of LY288601.

Q2: Are there alternative synthesis routes for LY288601 that don't utilize this compound?

A: While the research paper specifically focuses on a synthesis route utilizing this compound [], exploring alternative routes is a common practice in synthetic chemistry. Different starting materials and synthetic strategies could potentially lead to LY288601. Further research and exploration of scientific literature would be necessary to uncover such alternative synthetic approaches.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.